Endocyclic Double Bond Position Determines Inhibitory Specificity in Microbial Amino Acid Antagonism
In the foundational 1957 study establishing this compound class, 2-cyclohexene-1-glycine (the racemic form of amino(cyclohex-2-en-1-yl)acetic acid) was directly compared with its positional isomer 1-cyclohexene-1-alanine and the saturated analog cyclohexylalanine for inhibition of Leuconostoc mesenteroides and Lactobacillus arabinosus growth. The 2-cyclohexene-1-glycine exhibited inhibitory activity that was competitively reversed by the natural substrate glycine, whereas 1-cyclohexene-1-alanine antagonism was reversed by phenylalanine, demonstrating that the position of the endocyclic double bond redirects the molecular target from glycine-utilizing to phenylalanine-utilizing pathways [1]. This target-switching behavior confirms that the 2-ene positional isomer cannot be functionally substituted by the 1-ene analog in assays probing glycine-dependent biology.
| Evidence Dimension | Amino acid antagonism specificity (reversal pattern) |
|---|---|
| Target Compound Data | Growth inhibition reversed by glycine |
| Comparator Or Baseline | 1-Cyclohexene-1-alanine: growth inhibition reversed by phenylalanine; Cyclohexylalanine: no significant inhibition |
| Quantified Difference | Qualitative divergence in reversal amino acid identity (glycine vs. phenylalanine) indicating distinct molecular targets |
| Conditions | Leuconostoc mesenteroides PD-60 and Lactobacillus arabinosus 17-5 in defined amino acid media, 30°C, 18-24 h incubation |
Why This Matters
This directly demonstrates that the double bond position is not a minor structural variation but a determinant of biological target engagement, making the 2-ene isomer uniquely suited for glycine-pathway probe development.
- [1] Edelson, J., Pal, P. R., Skinner, C. G., & Shive, W. (1957). Synthesis of 2-Cyclohexene-1-glycine and 1-Cyclohexene-1-alanine, Inhibitory Amino Acid Analogs. Journal of the American Chemical Society, 79(19), 5209–5212. View Source
